Cas no 668491-30-3 (2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)-)
2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)-
- EN300-7426869
- Z1262555134
- 2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylicacid
- 2-methyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid
- 668491-30-3
- 2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid
- SCHEMBL936108
-
- Inchi: 1S/C5H4F3N3O2/c1-11-9-2(4(12)13)3(10-11)5(6,7)8/h1H3,(H,12,13)
- InChI Key: JBCVZJOTIVKNSZ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)O)=NN(C)N=1)(F)F
Computed Properties
- Exact Mass: 195.02562
- Monoisotopic Mass: 195.02556087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 68Ų
Experimental Properties
- PSA: 68.01
2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7426869-0.05g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 0.05g |
$344.0 | 2024-05-24 | |
| Enamine | EN300-7426869-0.1g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 0.1g |
$515.0 | 2024-05-24 | |
| Enamine | EN300-7426869-0.25g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 0.25g |
$735.0 | 2024-05-24 | |
| Enamine | EN300-7426869-0.5g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 0.5g |
$1158.0 | 2024-05-24 | |
| Enamine | EN300-7426869-1.0g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 1.0g |
$1485.0 | 2024-05-24 | |
| Enamine | EN300-7426869-2.5g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 2.5g |
$2912.0 | 2024-05-24 | |
| Enamine | EN300-7426869-5.0g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 5.0g |
$4309.0 | 2024-05-24 | |
| Enamine | EN300-7426869-10.0g |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |
668491-30-3 | 95% | 10.0g |
$6390.0 | 2024-05-24 | |
| 1PlusChem | 1P028LM3-50mg |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylicacid |
668491-30-3 | 95% | 50mg |
$487.00 | 2024-04-22 | |
| 1PlusChem | 1P028LM3-100mg |
2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylicacid |
668491-30-3 | 95% | 100mg |
$699.00 | 2024-04-22 |
2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)-
Comprehensive Guide to 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- (CAS No. 668491-30-3)
2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- (CAS No. 668491-30-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This triazole derivative features a carboxylic acid functional group and a trifluoromethyl substituent, making it a valuable building block for drug discovery and material science applications. The presence of both 2-methyl and 5-(trifluoromethyl) groups on the triazole ring enhances its chemical reactivity and biological activity.
The growing interest in triazole-based compounds stems from their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Researchers are particularly focused on 2H-1,2,3-triazole derivatives due to their structural similarity to important biomolecules and their ability to participate in hydrogen bonding interactions. The trifluoromethyl group in this compound significantly improves its metabolic stability and lipophilicity, key factors in drug development.
From a synthetic chemistry perspective, 2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its carboxylic acid functionality allows for easy derivatization through esterification, amidation, or other coupling reactions. Recent publications highlight its use in creating novel triazole-containing pharmaceuticals, with particular emphasis on treatments for infectious diseases and metabolic disorders.
The compound's molecular structure (C5H4F3N3O2) features several pharmacophoric elements that are currently trending in medicinal chemistry. The triazole ring acts as a bioisostere for various functional groups, while the trifluoromethyl moiety enhances membrane permeability - a property highly sought after in CNS drug development. These characteristics make CAS 668491-30-3 particularly relevant to contemporary research in blood-brain barrier penetration.
In material science applications, this triazole carboxylic acid derivative demonstrates potential as a ligand for metal-organic frameworks (MOFs) and as a monomer for specialty polymers. The electron-withdrawing nature of the trifluoromethyl group influences the compound's electronic properties, making it interesting for optoelectronic applications. Recent studies have explored its incorporation into organic semiconductors and photovoltaic materials.
The synthesis of 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-5-(trifluoromethyl)- typically involves multi-step organic transformations starting from appropriate precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate. The compound's stability under various conditions makes it suitable for diverse experimental protocols.
Analytical characterization of this compound includes standard techniques such as 1H NMR, 13C NMR, and mass spectrometry. The distinctive chemical shifts of the triazole protons and trifluoromethyl carbon provide clear signatures for quality control purposes. High-performance liquid chromatography (HPLC) methods have been optimized for purity assessment in commercial samples.
From a commercial perspective, demand for 2-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid has been steadily increasing, particularly from contract research organizations and academic laboratories. Suppliers typically offer this compound in research quantities with purity grades ranging from 95% to 98%. Proper storage recommendations include protection from moisture and maintenance at room temperature.
Safety considerations for handling CAS 668491-30-3 follow standard laboratory practices for organic compounds. While not classified as hazardous under current regulations, appropriate personal protective equipment is recommended when working with this material. Material Safety Data Sheets provide comprehensive guidance on handling, storage, and disposal procedures.
The future outlook for 2H-1,2,3-Triazole-4-carboxylic acid derivatives appears promising, with ongoing research exploring new applications in medicinal chemistry and materials science. The unique combination of triazole ring and trifluoromethyl group in this particular compound continues to attract interest from both academic and industrial researchers worldwide.
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